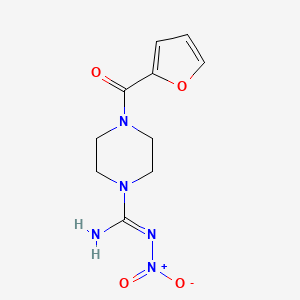
4-(2-furoyl)-N'-nitro-1-piperazinecarboximidamide
Overview
Description
4-(2-furoyl)-N'-nitro-1-piperazinecarboximidamide, also known as FR901228 or depsipeptide, is a natural product that has been isolated from the bacterium Chromobacterium violaceum. It has been found to have potent antitumor activity and has been investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-(2-furoyl)-N'-nitro-1-piperazinecarboximidamide is complex and not fully understood. It is known to be a histone deacetylase inhibitor, which means that it blocks the activity of enzymes that remove acetyl groups from histone proteins. This results in increased acetylation of histones, which leads to changes in gene expression. This compound has also been shown to have other effects on cellular processes, such as inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce differentiation of cancer cells, which can lead to their death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, this compound has been found to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-(2-furoyl)-N'-nitro-1-piperazinecarboximidamide is a valuable tool for researchers studying cancer and other diseases. Its potent antitumor activity and complex mechanism of action make it an attractive target for drug development. However, there are some limitations to its use in lab experiments. The synthesis of this compound is a complex and time-consuming process, which can make it difficult to obtain sufficient quantities for large-scale studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are many future directions for research on 4-(2-furoyl)-N'-nitro-1-piperazinecarboximidamide. One area of interest is the development of more efficient synthesis methods, which would make it easier to obtain larger quantities of the compound. Another area of research is the identification of biomarkers that can predict response to this compound treatment. This would enable more targeted use of the compound in cancer therapy. In addition, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective drugs based on its structure and activity.
Conclusion
This compound is a natural product with potent antitumor activity that has been extensively studied for its potential use in cancer therapy. Its complex mechanism of action and wide range of biochemical and physiological effects make it a valuable tool for researchers studying cancer and other diseases. While there are some limitations to its use in lab experiments, there are many future directions for research that could lead to the development of more effective drugs based on its structure and activity.
Scientific Research Applications
4-(2-furoyl)-N'-nitro-1-piperazinecarboximidamide has been extensively studied for its potential use in cancer therapy. It has been found to have potent antitumor activity against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. It has also been shown to have synergistic effects when used in combination with other anticancer drugs. In addition to its antitumor activity, this compound has been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and HIV.
properties
IUPAC Name |
4-(furan-2-carbonyl)-N'-nitropiperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10(12-15(17)18)14-5-3-13(4-6-14)9(16)8-2-1-7-19-8/h1-2,7H,3-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGSJZOIUYGXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)/C(=N/[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854223.png)
![ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3854237.png)
![allyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B3854250.png)
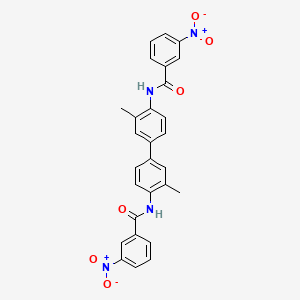
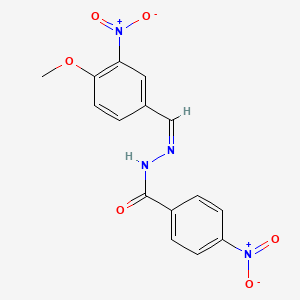
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B3854299.png)
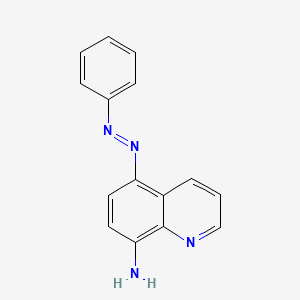

![2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3854319.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B3854325.png)
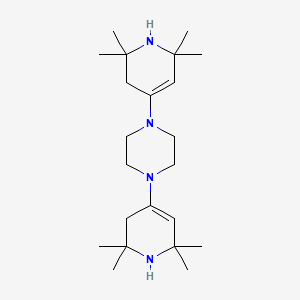
![ethyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3854334.png)
![2-(2-adamantylamino)-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol](/img/structure/B3854337.png)
![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)